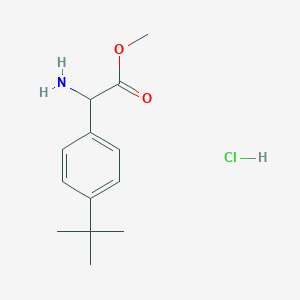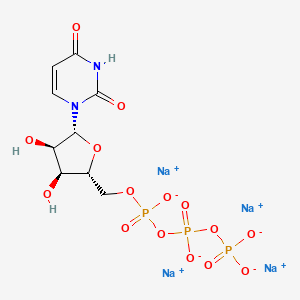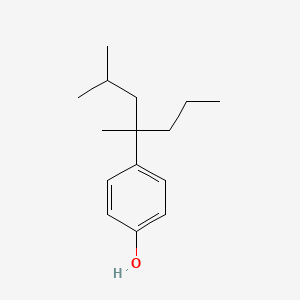![molecular formula C68H74S4 B3187177 6,6,12,12-Tetrakis(4-hexylphenyl)-6,12-dihydro-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene CAS No. 1420071-64-2](/img/structure/B3187177.png)
6,6,12,12-Tetrakis(4-hexylphenyl)-6,12-dihydro-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene
Overview
Description
6,6,12,12-Tetrakis(4-hexylphenyl)-6,12-dihydro-dithieno[2,3-d:2’,3’-d’]-s-indaceno[1,2-b:5,6-b’]dithiophene is a complex organic compound . It has been used in the design and synthesis of electron acceptors for high-efficiency organic solar cells .
Synthesis Analysis
The compound has been synthesized and used in the creation of novel fused ring electron acceptors, PDT and PDT-T, for organic solar cells . These acceptors comprise a central donor unit and two flanked acceptor units .Molecular Structure Analysis
The molecular structure of this compound is complex, comprising a central donor unit and two flanked acceptor units . The introduction of a thiophene bridge unit can markedly broaden the absorption of acceptors and enhance the film absorption coefficient .Chemical Reactions Analysis
The compound has been used in the creation of novel fused ring electron acceptors, PDT and PDT-T, for organic solar cells . The introduction of a thiophene bridge unit can markedly broaden the absorption of acceptors and enhance the film absorption coefficient .Physical And Chemical Properties Analysis
The optical bandgaps of PDT and PDT-T, which include this compound, are 1.59 and 1.44 eV, respectively .Scientific Research Applications
Organic Solar Cells
This compound has been used in the design and synthesis of novel fused ring electron acceptors for organic solar cells . The compound comprises a central 4,10-bis (hexyloxy)-6,6,12,12-tetrakis (4-hexylphenyl)-6,12-dihydropyreno [1,2- b :6,7- b ′]dithiophene (DDT) donor unit and two flanked 2- (5,6-difluoro-3-oxo-2,3-dihydro-1 H -inden-1-ylidene)malononitrile acceptor units . The introduction of a thiophene bridge unit can markedly broaden the absorption of acceptors and enhance the film absorption coefficient .
Photovoltaic Performance
The photovoltaic performance of these two acceptors was investigated using PBDB-T as the electron donor . Wide photo-current responses extending to 800 nm for PDT based devices and to 900 nm for PDT-T based ones were observed . A power conversion efficiency (PCE) of 7.07% for PBDB-T: PDT based cells was obtained with a Voc of 0.96 V, Jsc of 13.48 mA cm −2 and FF of 54.0% .
Future Directions
properties
IUPAC Name |
12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H74S4/c1-5-9-13-17-21-47-25-33-51(34-26-47)67(52-35-27-48(28-36-52)22-18-14-10-6-2)57-45-56-58(46-55(57)63-61(67)65-59(71-63)41-43-69-65)68(62-64(56)72-60-42-44-70-66(60)62,53-37-29-49(30-38-53)23-19-15-11-7-3)54-39-31-50(32-40-54)24-20-16-12-8-4/h25-46H,5-24H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNFVSGTHYWQKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=CS6)C(C7=C4SC8=C7SC=C8)(C9=CC=C(C=C9)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H74S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1019.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6,12,12-Tetrakis(4-hexylphenyl)-6,12-dihydro-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



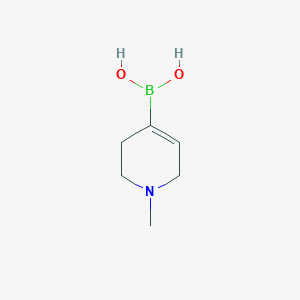
![tert-Butyl 7-bromo-2,3-dihydropyrido[3,2-f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B3187118.png)
![(1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B3187127.png)
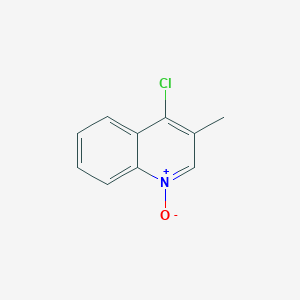

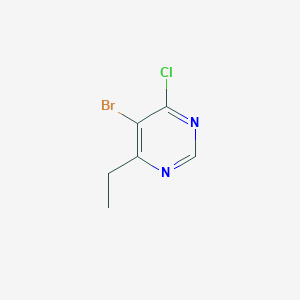
![7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B3187165.png)
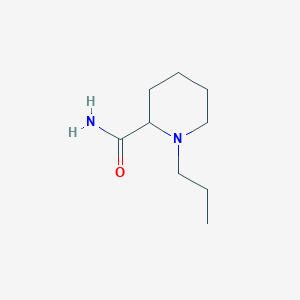
![3-[(4-Bromophenyl)sulfonyl]propanenitrile](/img/structure/B3187187.png)

